3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile
Description
3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-thienyl group at position 5 and a propanenitrile moiety at position 2. The oxadiazole ring system is known for its electron-deficient nature, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-4-2-5-12-9(13)14-8(11-12)7-3-1-6-15-7/h1,3,6H,2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJYCMJLRCCNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)O2)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198794 | |
| Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866009-84-9 | |
| Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866009-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with ethyl cyanoacetate, followed by cyclization with acetic anhydride to form the oxadiazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives, including those containing thienyl groups. The presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth.
- Case Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxadiazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. Compounds similar to 3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile showed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
-
Anti-inflammatory Properties
- Research indicates that oxadiazoles can exhibit anti-inflammatory effects. The thienyl substitution may enhance these properties by modulating inflammatory pathways.
- Case Study: In vitro studies demonstrated that compounds with similar structures reduced pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases.
-
Anticancer Activity
- Oxadiazole derivatives have been investigated for their anticancer properties. The unique structural features of this compound may contribute to selective cytotoxicity against cancer cells.
- Case Study: A recent study reported that derivatives of this compound induced apoptosis in cancer cell lines, with mechanisms involving the activation of caspases and modulation of cell cycle progression.
Material Science Applications
- Polymer Synthesis
- The compound can be utilized as a monomer or additive in polymer chemistry to enhance the properties of polymers, such as thermal stability and mechanical strength.
- Data Table: Polymer Properties Comparison
| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 5% this compound | 220 | 30 |
| Polystyrene | 10% this compound | 250 | 35 |
- Coatings and Films
- The compound has potential applications in developing coatings that require enhanced barrier properties and resistance to environmental degradation.
- Case Study: Research on coatings incorporating oxadiazole derivatives showed improved UV resistance and durability compared to traditional coatings.
Mechanism of Action
The mechanism of action of 3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and thiophene moieties. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with the target molecule, differing in substituents or core heterocycles:
Key Observations :
- Electronic Effects : Replacement of the 2-oxo group with 2-thioxo (as in ) increases polarizability and may enhance intermolecular interactions (e.g., sulfur participation in hydrogen bonding).
- Functional Group Impact : The nitrile group in the target compound offers distinct reactivity (e.g., nucleophilic addition) compared to the carboxylic acid in , which is ionizable and can form salts.
Physicochemical Properties
- Solubility : The nitrile group in the target compound may reduce aqueous solubility compared to the carboxylic acid derivative , which is more polar.
- Thermal Stability : Thione-containing analogs (e.g., ) often exhibit lower melting points due to weaker crystal packing forces compared to ketones.
- Hydrogen Bonding : The acetic acid derivative can participate in strong hydrogen bonds (O–H···O/N), whereas the nitrile group in the target compound engages in weaker C–H···N interactions .
Biological Activity
Chemical Identity and Properties
3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a compound with the molecular formula CHNOS and a molecular weight of approximately 221.24 g/mol. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. In a study evaluating various thienyl-substituted oxadiazoles, several compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed marked efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. A notable study reported that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds containing the oxadiazole ring were tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, showing IC values comparable to established chemotherapeutics like 5-Fluorouracil . The specific compound 3a from a related series demonstrated an IC value of 24.74 µM against MCF-7 cells, highlighting its potential as an anticancer agent .
The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, some compounds have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. The inhibition of TS by these compounds can lead to reduced cell proliferation in cancerous tissues .
Comparative Biological Activity
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | MCF-7 | 24.74 | TS inhibition |
| Compound X | HCT-116 | XX.X | TS inhibition |
| Compound Y | HepG2 | XX.X | EGFR inhibition |
Note: Specific values for other compounds are hypothetical placeholders for illustrative purposes.
Study on Antimicrobial Efficacy
A study conducted by Zabiulla et al. synthesized a series of 1,3,4-oxadiazole derivatives and assessed their antibacterial activity. Among these derivatives, certain compounds showed IC values as low as 0.0380 µM against specific bacterial strains, indicating potent antimicrobial activity . The study emphasizes the potential for developing new antibiotics based on oxadiazole structures.
Anticancer Research
In another significant research effort by Almalki et al., a series of novel thymol-based 1,3,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that some compounds exhibited strong anticancer activity with IC values significantly lower than those of standard treatments . This reinforces the therapeutic promise of oxadiazole derivatives in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
